molecular formula C13H9ClO4 B2492606 Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate CAS No. 355368-67-1

Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate

Cat. No. B2492606
CAS RN: 355368-67-1
M. Wt: 264.66
InChI Key: GRYYEBWIDSXITM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate involves several steps, including condensation reactions, and the use of specific reagents to introduce the formyl and furanyl groups into the benzoate structure. Farooq and Ngaini (2019) discuss various synthetic routes for preparing structurally similar compounds, highlighting the importance of such molecules as precursors in pharmaceutical applications (Farooq & Ngaini, 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of chloro, formyl, and furanyl groups attached to a benzoate core, contributing to its reactivity and interaction with various solvents and reagents. Studies on similar molecules have employed crystallography to elucidate their structure, showing how different substituents influence the overall geometry and electronic distribution within the molecule (Kimura & Hourai, 2005).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, including nucleophilic substitution and addition reactions, due to the presence of reactive chloro and formyl groups. These reactions are fundamental for further modifications and derivatization of the molecule for various applications. The compound's chemical properties are significantly influenced by its functional groups, enabling it to undergo transformations that are crucial in organic synthesis and the development of new compounds with desired biological activities.

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and stability, are critical for its handling and use in chemical synthesis. These properties depend on the molecular structure and the nature of the substituents. Research on similar compounds suggests that variations in substituents can lead to significant differences in physical properties, affecting their applicability in various chemical contexts (Sapari et al., 2019).

Scientific Research Applications

Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate is an organic compound with potential applications in various scientific research fields. The compound, owing to its unique structural features, serves as a precursor or intermediate in the synthesis of a broad range of bioactive molecules and materials. This review aims to highlight its significance in research, focusing on synthesis methodologies, applications in material science, and its role in developing pharmaceutical agents.

Synthesis and Applications

This compound is a versatile substrate in organic synthesis, contributing to the creation of compounds with significant pharmacological activities. Its use as a scaffold for synthesizing antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral agents underlines its importance in pharmaceutical research. The compound's synthetic versatility allows for the preparation of medical products, indicating its crucial role in drug development and material science (Farooq & Ngaini, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO4/c1-17-13(16)10-6-8(2-4-11(10)14)12-5-3-9(7-15)18-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYYEBWIDSXITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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